molecular formula C15H23N3O2S2 B6144475 N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 379253-58-4

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B6144475
CAS No.: 379253-58-4
M. Wt: 341.5 g/mol
InChI Key: ISGSJAPROVVUKZ-UHFFFAOYSA-N
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Description

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with a molecular formula of C15H23N3O2S2 and a molecular weight of 341.49 g/mol . This compound is known for its unique structure, which includes a benzodiazole ring substituted with butyl groups, a sulfanyl group, and a sulfonamide group. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-mercaptobenzothiazole with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfanyl group may interact with thiol groups in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
  • N,1-dibutyl-2-sulfanyl-1H-1,3-benzothiazole-5-sulfonamide
  • N,1-dibutyl-2-sulfanyl-1H-1,3-benzoxazole-5-sulfonamide

Uniqueness

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. The presence of both butyl and sulfanyl groups enhances its lipophilicity and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGSJAPROVVUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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